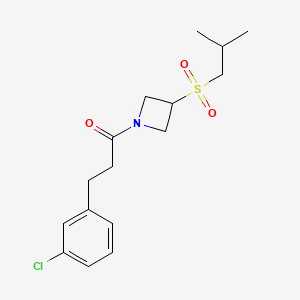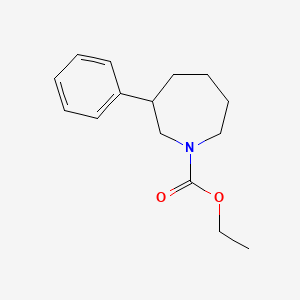
Ethyl 3-phenylazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-phenylazepane-1-carboxylate is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl ester group attached to the nitrogen atom of the azepane ring and a phenyl group at the third position of the ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-phenylazepane-1-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-phenylpropanoic acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride can lead to the formation of the azepane ring. The resulting intermediate can then be esterified using ethanol and a suitable catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are typically chosen to optimize reaction rates and minimize by-products. Industrial production may also involve purification steps such as recrystallization or chromatography to ensure the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-phenylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the azepane ring to a saturated amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Products may include 3-phenylazepane-1-carboxylic acid or 3-phenylazepanone.
Reduction: Products may include ethyl 3-phenylazepane-1-ol or 3-phenylazepane.
Substitution: Products may include nitro- or halogen-substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-phenylazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 3-phenylazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit or activate specific enzymes, affecting cellular processes and leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-phenylazepane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-phenylpiperidine-1-carboxylate: A six-membered ring analog with similar chemical properties but different biological activities.
Ethyl 3-phenylhexahydroazepine-1-carboxylate:
Ethyl 3-phenylmorpholine-1-carboxylate: A compound with an oxygen atom in the ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct steric and electronic properties compared to its six-membered or saturated analogs. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
ethyl 3-phenylazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)16-11-7-6-10-14(12-16)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLPCCHOPWNZHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCCC(C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
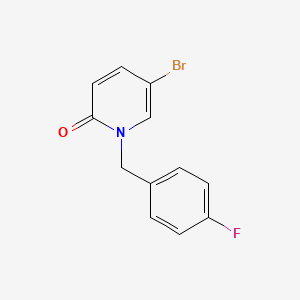
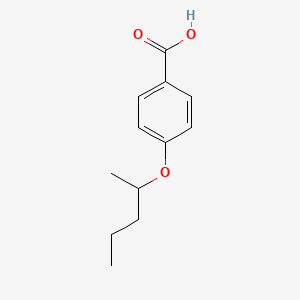
![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)
![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)
![2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2353725.png)
![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)
![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)
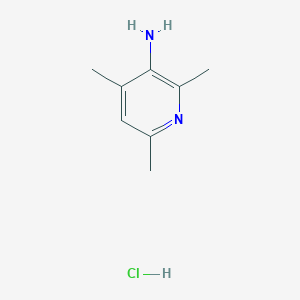
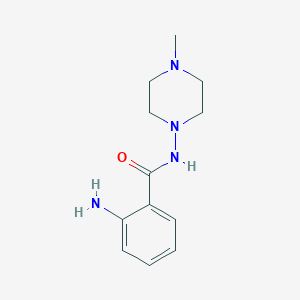
![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![3-({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrazine-2-carbonitrile](/img/structure/B2353737.png)
![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)
